molecular formula C10H16O2 B3029300 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol CAS No. 61597-37-3

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol

Cat. No.: B3029300
CAS No.: 61597-37-3
M. Wt: 168.23 g/mol
InChI Key: XMKIECVHJJJPDQ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.233 g/mol. This compound is known for its unique structure, featuring a methoxy group attached to a cyclohexadiene ring, which is further substituted with a propan-2-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexa-1,4-diene as the starting material.

  • Methoxylation: The cyclohexadiene undergoes methoxylation to introduce the methoxy group at the 4-position.

  • Hydroxylation: The methoxycyclohexadiene is then subjected to hydroxylation to introduce the hydroxyl group, resulting in the formation of the propan-2-ol moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexadiene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, alkanes.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The methoxy group enhances the compound's ability to penetrate biological membranes, while the hydroxyl group facilitates hydrogen bonding with target molecules. The cyclohexadiene ring provides structural stability and reactivity.

Comparison with Similar Compounds

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is unique due to its specific structural features. Similar compounds include:

  • 2-(4-Methoxyphenyl)propan-2-ol: This compound has a phenyl ring instead of a cyclohexadiene ring.

  • 2-(4-Methoxybenzyl)propan-2-ol: This compound features a benzyl group instead of a cyclohexadiene ring.

  • 2-(4-Methoxyethyl)propan-2-ol: This compound has an ethyl group instead of a cyclohexadiene ring.

These compounds differ in their chemical properties and applications due to variations in their molecular structures.

Properties

IUPAC Name

2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIECVHJJJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCC(=CC1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210594
Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61597-37-3
Record name 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61597-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.131
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Synthesis routes and methods

Procedure details

2-(4-methoxy-phenyl)-propan-2-ol (750 g, 4.5 mol), anhydrous THF (7.5 L) and tert-BuOH (2001.4 g, 27 mol) were added under argon to a 22 L round bottomed flask equipped with an overhead stirrer, thermometer and dropping funnel. The mixture was cooled to −30° C. Gaseous ammonia was bubbled through the reaction mixture for 30 min. Granulated lithium (125 g, 18 mol) was added portion wise to the solution during 1-1.5 hr. The stirring was continued with slow flow of ammonia for 20 rh. The reaction was quenched with a solution of 961 g NH4Cl in 2.7 L water at −20° C. The top layer was separated and evaporated on a rotary evaporator at a bath temperature of 30° C. (all these and subsequent operations are performed under inert atmosphere). The aqueous layer was extracted with MTBE (3×1 L). The concentrate and extract were combined, washed with water and brine, dried over Na2SO4 and evaporated to dryness at a bath temperature of 35° C. The crude oily product was mixed with 725 ml Hexane and filtered. The filtrate was placed in a freezer at −70° C. and left for 24 hr. The solid was decanted and rinsed with Hexane pre-cooled to −70° C. (2×100 mL) with decantation after each rinsing. After drying under vacuum at 20° C., 562 g of the target product was obtained (yield 74%), having an HPLC purity of 89%.
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
2001.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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